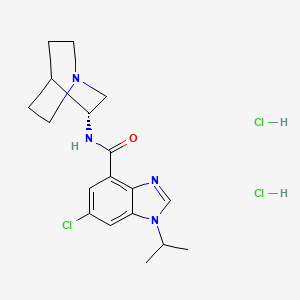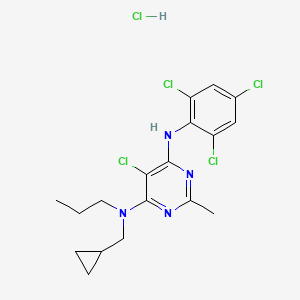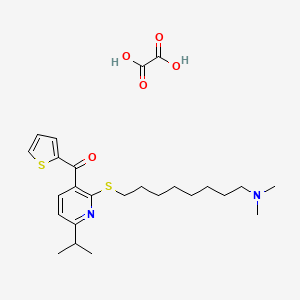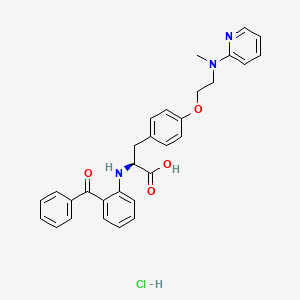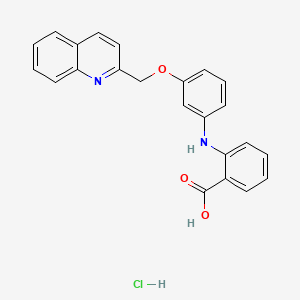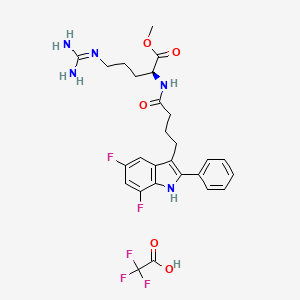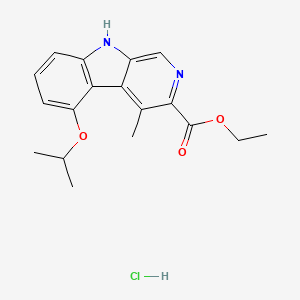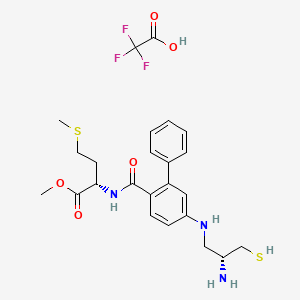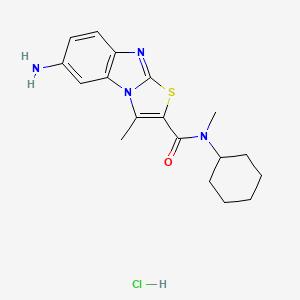
PTAC oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PTAC oxalate is a selective muscarinic receptor ligand . It is a partial agonist of M2 and M4 but antagonist of M1, M3, and M5 . The CAS number of PTAC oxalate is 201939-40-4 . Its molecular formula is C14H21N3O4S2 and the molecular weight is 359.46 . PTAC oxalate is a white crystalline solid .
Molecular Structure Analysis
The molecular structure of PTAC oxalate consists of 14 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The exact structure can be found in the Certificate of Analysis .Physical And Chemical Properties Analysis
PTAC oxalate is a white crystalline solid . Its molecular weight is 359.46 .科学的研究の応用
Lithium-Ion Batteries: Oxalate Cathodes
PTAC oxalate (Li2Fe(C2O4)2) serves as a promising cathode material for lithium-ion batteries (LIBs) . Unlike conventional oxide-based cathodes, PTAC oxalate combines cationic and polyanionic redox processes. Notably:
Flexible Lithium-Ion Batteries (FLIBs)
The demand for flexible energy storage devices, such as wearable electronics and implantable medical devices, has surged. PTAC oxalate could play a role in anode-free lithium metal batteries for FLIBs . Further research is needed to explore its potential in flexible energy storage applications.
Stone Reinforcement and Preservation
In a preliminary investigation, sequential application of ammonium oxalate and methyl oxalate was explored for stone reinforcement . PTAC oxalate’s ability to react with calcium carbonate and form calcium oxalate inside stones could contribute to their preservation and structural integrity.
作用機序
Target of Action
PTAC oxalate is a selective muscarinic receptor ligand . It primarily targets the M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the regulation of chronic pain .
Mode of Action
PTAC oxalate interacts with its targets in a unique way. It acts as an agonist on muscarinic M2 and M4 receptors, while it exhibits antagonist effects on muscarinic M1, M3, and M5 receptors . This combination of orthosteric and allosteric activity on its targets allows for greater extracellular 5-HT levels, a faster onset of action, and greater efficacy as compared to other SSRIs .
Biochemical Pathways
The biochemical pathways affected by PTAC oxalate are primarily related to the muscarinic acetylcholine system. The compound’s interaction with the M2 and M4 receptors can lead to changes in the serotonergic system, resulting in altered pain perception . Additionally, PTAC oxalate may also influence the oxalate metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of PTAC oxalate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .
Result of Action
The molecular and cellular effects of PTAC oxalate’s action primarily involve changes in pain perception. By acting as an agonist on M2 and M4 receptors and an antagonist on M1, M3, and M5 receptors, PTAC oxalate can modulate the serotonergic system and alter the perception of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PTAC oxalate. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and activity . Additionally, the compound’s interaction with the microbiota can also influence its systemic availability and thus its efficacy .
Safety and Hazards
While specific safety and hazard information for PTAC oxalate was not found, it is generally recommended to handle chemicals with care, avoid dust formation, and avoid contact with skin, eyes, or clothing . In case of accidental exposure, the affected area should be rinsed with plenty of water and medical help should be sought if necessary .
特性
IUPAC Name |
3-[(5R,6R)-1-azabicyclo[3.2.1]octan-6-yl]-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQOVMTAFXOKQ-IYPAPVHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NSN=C1[C@H]2CN3CCC[C@H]2C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PTAC oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

